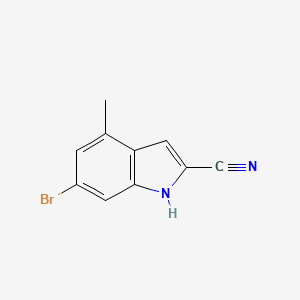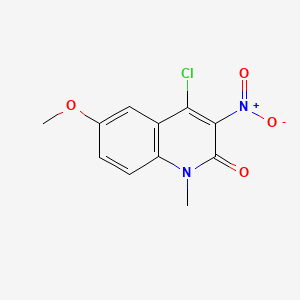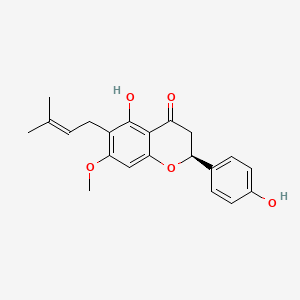
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of a bromine atom, a phenylcyclopropyl group, and a naphthalene ring, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
The synthesis of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Analyse Chemischer Reaktionen
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as urokinase-type plasminogen activator, influencing various biological processes . The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide can be compared with other similar compounds, such as:
Trans-6-(2-Phenylcyclopropyl)-Naphthalene-2-Carboxamidine: This compound shares a similar structure but lacks the bromine atom, making it less reactive in certain chemical reactions.
Other Stilbenes: These compounds contain the 1,2-diphenylethylene moiety but may have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
823236-37-9 |
|---|---|
Molekularformel |
C20H17BrN2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
8-bromo-6-(2-phenylcyclopropyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C20H17BrN2/c21-19-10-15(17-11-16(17)12-4-2-1-3-5-12)8-13-6-7-14(20(22)23)9-18(13)19/h1-10,16-17H,11H2,(H3,22,23) |
InChI-Schlüssel |
PDOPCKAPHCDUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)

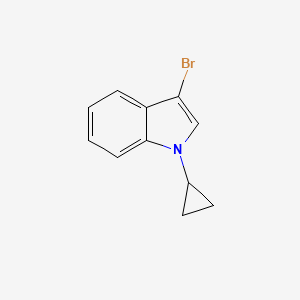

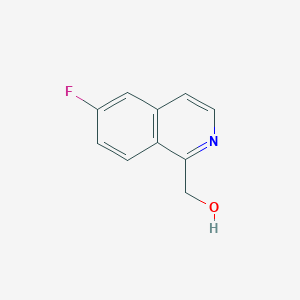
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)

![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
